molecular formula C10H9F3O3 B1443493 Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate CAS No. 1250424-06-6

Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate

Cat. No.: B1443493
CAS No.: 1250424-06-6
M. Wt: 234.17 g/mol
InChI Key: COJYNPYCDNKTPW-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate is a high-purity organic compound supplied for research and development purposes. This chemical belongs to a class of esters featuring a hydroxy group and a trifluoromethylphenyl group, which are of significant interest in medicinal chemistry and materials science. Compounds with trifluoromethyl groups are frequently investigated for their potential biological activities, as the CF3 group can enhance metabolic stability, membrane permeability, and binding affinity to targets . The specific stereochemistry and substitution pattern on the phenyl ring, such as the ortho-position of the trifluoromethyl group in this molecule, can profoundly influence its physicochemical properties and intermolecular interactions . Research Applications & Value: This ester serves as a versatile building block (synthon) in organic synthesis. The presence of both a hydroxy group and an ester moiety provides two distinct sites for further chemical modification, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Its structural motifs are relevant in the development of novel antimicrobial agents . Furthermore, the compound is valuable for computational chemistry studies, including density functional theory (DFT) calculations to understand its optimized molecular geometry, electrostatic potential, and frontier molecular orbitals . Handling & Compliance: This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated environment, typically a chemical fume hood. Refer to the provided Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and storage conditions, which are typically at room temperature .

Properties

IUPAC Name

methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-4-2-3-5-7(6)10(11,12)13/h2-5,8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJYNPYCDNKTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Condensation Approach

One of the most detailed preparation methods is described in a 2020 patent (CN112409201A), which outlines a multi-step process involving:

  • Step 1: Protection Reaction
    The starting material, 2-(4-trifluoromethyl)phenethyl alcohol, undergoes a protection reaction with specific protecting reagents such as p-methylbenzenesulfonyl chloride or benzenesulfonyl chloride. This step is crucial to prevent side reactions and control isomer impurities. The selection of the protecting group affects the purity and yield of subsequent steps.

  • Step 2: Condensation Reaction
    The protected intermediate is reacted with methyl 5-aminosalicylate under basic conditions using bases like triethylamine, N-diisopropylethylamine, DBU, or pyridine, with triethylamine being preferred. This condensation forms methyl 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoate, an important intermediate.

  • Step 3: Hydrolysis
    The intermediate is hydrolyzed in the presence of sulfuric acid at 60-100 °C (optimally 80-85 °C) under nitrogen atmosphere to yield the target compound. Hydrolysis under acidic conditions ensures conversion to the free acid form with minimal side products.

  • Purification
    Crystallization is performed using solvents such as ethyl acetate, n-hexane, n-heptane, toluene, dichloromethane, methanol, ethanol, isopropanol, or water. N-heptane is preferred for its ability to balance yield and purity. The crystallization temperature is controlled between 0-40 °C for optimal impurity removal and product precipitation.

Step Reaction Type Reagents/Conditions Notes
1 Protection p-methylbenzenesulfonyl chloride, base Controls isomer impurities
2 Condensation Methyl 5-aminosalicylate, triethylamine, solvent Forms key intermediate
3 Hydrolysis H2SO4, 80-85 °C, nitrogen atmosphere Converts intermediate to target compound
4 Crystallization N-heptane, 20-30 °C Purification and yield optimization

This method emphasizes impurity control by protecting the hydroxyl group and optimizing reaction parameters, resulting in high yield and purity of methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate.

Alternative Synthetic Routes via Halomethylation and Ether Formation

An earlier process (WO1997001538A1) describes a related approach involving:

  • Formation of Methyl 2-halomethylphenylacetate
    Starting from methyl 2-phenylacetate derivatives, halomethylation introduces a halide (chloride, bromide, or iodide) at the benzylic position adjacent to the phenyl ring.

  • Nucleophilic Substitution with Alkali Metal Phenolates
    The halomethyl derivative is treated with alkali metal salts of phenols or hydroxy heteroaromatic compounds to form methyl 2-aryl- or 2-heteroaryloxymethylphenylacetates. Bases such as sodium hydroxide or potassium carbonate are used in solvents like toluene, xylene, or polar aprotic solvents (DMF, butanone).

  • Control of Substituents
    The process allows for diverse functional groups on the aromatic ring, including trifluoromethyl substituents, by selecting appropriate starting materials.

  • Optimization for Reduced N-Alkylation
    The presence of substituents at specific positions (e.g., 6-position on pyridine rings) minimizes side reactions like N-alkylation, improving selectivity.

Step Reaction Type Reagents/Conditions Notes
1 Halomethylation Halide source (e.g., bromine), methyl 2-phenylacetate Introduces leaving group for substitution
2 Nucleophilic substitution Alkali metal phenolate, base, solvent Forms ether linkage with phenol or heteroaryl
3 Purification Solvent removal, crystallization Isolates pure methyl 2-hydroxy-2-arylacetate

This method provides a versatile route to this compound by leveraging halomethyl intermediates and nucleophilic aromatic substitution, suitable for scale-up and diverse substituent patterns.

Comparative Analysis of Preparation Methods

Feature Protection/Condensation/Hydrolysis Method Halomethylation/Nucleophilic Substitution Method
Starting Material 2-(4-trifluoromethyl)phenethyl alcohol Methyl 2-phenylacetate derivatives
Key Intermediate Protected sulfonyl ester Methyl 2-halomethylphenylacetate
Reaction Conditions Acidic hydrolysis, nitrogen atmosphere Basic conditions, aromatic or polar aprotic solvents
Impurity Control High, via protection and crystallization Moderate, controlled by substituent selection
Scalability Suitable for high purity pharmaceutical synthesis Suitable for agrochemical intermediates
Yield and Purity High yield and purity reported Good yield with optimized conditions

Research Findings and Optimization Notes

  • Protection Reagents : p-methylbenzenesulfonyl chloride is preferred for hydroxyl protection due to its balance of reactivity and ease of removal, minimizing meta-isomer impurities.

  • Condensation Bases : Triethylamine offers optimal base strength and solubility for condensation reactions, enhancing reaction rates and selectivity.

  • Hydrolysis Temperature : Maintaining hydrolysis between 80-85 °C under sulfuric acid and nitrogen bubbling reduces side reactions and improves conversion efficiency.

  • Crystallization Temperature : Dissolution at 50-60 °C and crystallization at 20-30 °C promotes pure crystal formation while maximizing yield.

  • Solvent Selection : N-heptane is favored for crystallization due to its non-polarity and ability to selectively precipitate the target compound.

  • Impurity Removal : Controlled crystallization temperatures and solvent choices effectively remove disubstituted and isomeric impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Electrophilic substitution reactions often require strong acids like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: this compound can be converted to its corresponding carboxylic acid derivative.

  • Reduction: Reduction of the trifluoromethyl group can yield a less fluorinated derivative.

  • Substitution: Electrophilic substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties, particularly in cancer treatment and anti-inflammatory applications.

Anticancer Activity

Research has indicated that methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate exhibits anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The compound's structure allows it to interact effectively with cellular pathways involved in tumor growth, making it a candidate for further investigation in oncology.

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have revealed that it can downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Agricultural Applications

This compound is also explored for its applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

The compound's chemical structure contributes to its efficacy as a pesticide. Research shows that it can effectively target specific pests while minimizing harm to non-target species, thus promoting sustainable agricultural practices. Field trials have demonstrated significant reductions in pest populations when this compound is used in formulations.

Material Science Applications

The unique properties of this compound make it suitable for various material science applications.

Polymer Synthesis

This compound can act as a monomer or additive in polymer synthesis, enhancing the thermal stability and mechanical properties of the resulting materials. Its incorporation into polymer matrices has been shown to improve resistance to environmental degradation .

Case Studies

Study FocusFindings
Anticancer ActivityInduced apoptosis in cancer cells; potential for further development in cancer therapies.
Anti-inflammatory EffectsDownregulated cytokines; possible application in inflammatory disease treatments .
Pesticidal EfficacySignificant reduction in pest populations; supports sustainable agriculture practices.
Polymer EnhancementImproved thermal stability and mechanical properties in polymer formulations .

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The trifluoromethyl group enhances the binding affinity due to its strong electron-withdrawing effect.

Molecular Targets and Pathways:

  • Enzyme Inhibition: Targets specific enzymes involved in disease pathways.

  • Receptor Binding: Binds to receptors involved in signaling pathways, modulating biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate
  • CAS No.: 1821776-64-0
  • Molecular Formula : C₁₀H₉F₃O₃
  • Key Difference : The trifluoromethyl group is at the meta position (3-position) instead of the ortho (2-position).
Methyl 2-[4-(trifluoromethyl)phenyl]acetate
  • CAS No.: 135325-18-7
  • Molecular Formula : C₁₀H₉F₃O₂
  • Key Difference : Lacks the hydroxyl group and has the trifluoromethyl group at the para (4-position).
  • Implications : The absence of the hydroxyl group reduces hydrogen-bonding capacity, which may affect solubility or reactivity in synthetic pathways.

Functional Group Variants

Methyl 2-amino-2-[4-((trifluoromethyl)thio)phenyl]acetate
  • CAS No.: 1218505-29-3
  • Molecular Formula: C₁₀H₁₀F₃NO₂S
  • Key Difference: Replaces the hydroxyl group with an amino (-NH₂) group and introduces a sulfur atom via the -(SCF₃) substituent.
  • Significance: The amino group enhances nucleophilicity, making this compound more reactive in peptide coupling or alkylation reactions.
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate
  • CAS No.: 1417508-31-6
  • Molecular Formula : C₁₁H₈F₄O₃
  • Key Differences :
    • Oxo group replaces the hydroxyl group.
    • Ethyl ester instead of methyl ester.
    • Additional fluoro substituent on the phenyl ring.
  • Implications : The oxo group introduces ketone reactivity, while the ethyl ester may alter lipophilicity and metabolic stability.

Halogen-Substituted Analogues

Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate
  • CAS No.: 1069115-04-3
  • Molecular Formula : C₁₀H₈BrF₃O₂
  • Key Difference : Contains a bromo substituent at the 2-position alongside the trifluoromethyl group.
Methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate
  • CAS No.: 1806337-92-7
  • Molecular Formula: C₁₀H₈F₃NO₄
  • Key Difference: Features a nitro (-NO₂) group at the 2-position.
  • Reactivity : Nitro groups are strongly electron-withdrawing, which could influence the acidity of the α-hydrogen or stability under reducing conditions.

Esters with Simplified Backbones

Methyl 2-phenylacetoacetate
  • CAS No.: 16648-44-5
  • Molecular Formula : C₁₁H₁₂O₃
  • Key Difference : Contains a phenylacetoacetate backbone (β-keto ester) instead of the hydroxyl-trifluoromethylphenyl motif.
  • Applications : Used as a precursor in amphetamine synthesis due to its β-keto ester reactivity .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
This compound 1250424-06-6 C₁₀H₉F₃O₃ 234.17 -OH, -CF₃ (ortho), methyl ester
Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate 1821776-64-0 C₁₀H₉F₃O₃ 234.17 -OH, -CF₃ (meta), chiral center
Methyl 2-amino-2-[4-((trifluoromethyl)thio)phenyl]acetate 1218505-29-3 C₁₀H₁₀F₃NO₂S 265.25 -NH₂, -SCF₃ (para)
Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate 1069115-04-3 C₁₀H₈BrF₃O₂ 301.07 -Br (ortho), -CF₃ (para)
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate 1417508-31-6 C₁₁H₈F₄O₃ 264.17 -F, -CF₃ (para), oxo group, ethyl ester

Key Observations

Positional Effects : The position of the trifluoromethyl group (ortho, meta, para) significantly impacts steric hindrance and electronic properties. For example, ortho-substituted derivatives (e.g., 1250424-06-6) may exhibit restricted rotation, affecting conformational stability .

Halogenation : Bromo or nitro substituents increase molecular weight and alter electronic profiles, making these compounds suitable for further functionalization .

Biological Activity

Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate (CAS No. 23294844) is an organic compound that has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H9F3O2
  • Molecular Weight : 224.17 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a phenyl ring, which is linked to a methyl ester and a hydroxyl group, contributing to its unique reactivity and biological profile.

Biological Activities

This compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects, particularly in colon carcinoma models. The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. Its structural components allow it to interact with inflammatory pathways, potentially inhibiting the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and promoting apoptosis in tumor cells.
  • Receptor Interaction : It is believed that the compound interacts with cell surface receptors, leading to downstream signaling changes that affect cell survival and proliferation.
  • Oxidative Stress Modulation : By modulating oxidative stress levels within cells, this compound may enhance the efficacy of existing anticancer therapies or mitigate inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in colon carcinoma cells
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study Example

In a study published by MDPI, researchers evaluated the anticancer potential of this compound against HCT-15 colon carcinoma cells. The results indicated an IC50 value of approximately 12 µg/mL, demonstrating significant cytotoxicity compared to control treatments. Further mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and caspase activation .

Q & A

Q. What synthetic routes are commonly employed to synthesize Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate, and how can yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including trifluoromethylation and esterification. A key step is introducing the trifluoromethyl group via reagents like Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (), which facilitates radical trifluoromethylation. Optimization strategies include:
  • Temperature control : Maintaining低温 (0–5°C) during trifluoromethylation to minimize side reactions.
  • Catalyst selection : Using copper(I) iodide or photoredox catalysts for improved efficiency in C–F bond formation.
  • Purification : Column chromatography with ethyl acetate/methanol (9:1 v/v) gradients effectively isolates the product ().
    A comparative table of reaction conditions and yields from similar syntheses:
StepReagent/CatalystTemperatureYield (%)Reference
TrifluoromethylationCuI, TMSCF₃25°C62
EsterificationH₂SO₄ (cat.), MeOHReflux85

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • LCMS : Monitors molecular ion peaks (e.g., m/z 754 [M+H]⁺ in ) and fragmentation patterns.
  • HPLC : Retention time consistency (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) ensures purity ().
  • NMR : Key signals include the hydroxyl proton (δ 5.2–5.5 ppm, broad), trifluoromethyl group (δ 120–125 ppm in ¹⁹F NMR), and ester carbonyl (δ 170–175 ppm in ¹³C NMR).
  • IR : Confirms ester (C=O stretch at ~1740 cm⁻¹) and hydroxyl (O–H stretch at ~3400 cm⁻¹) functionalities.

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer : The compound’s ester and hydroxyl groups make it sensitive to hydrolysis and oxidation. Best practices include:
  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture.
  • Stability testing : Regular HPLC analysis to monitor degradation ().

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective formation of the hydroxy group in this compound?

  • Methodological Answer : The hydroxyl group’s stereochemistry likely arises from a kinetically controlled aldol-like condensation. Computational studies (DFT) suggest that the trifluoromethyl group’s electron-withdrawing effect stabilizes the transition state, favoring syn addition (). Experimental validation involves:
  • Chiral chromatography : To separate enantiomers and assign configurations.
  • Isotopic labeling : Using deuterated solvents (e.g., D₂O) to track proton transfer during condensation.

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
  • Variable-temperature NMR : Cooling to –40°C slows rotation, simplifying splitting patterns (e.g., resolving diastereotopic protons).
  • COSY/NOESY : Correlating coupling interactions to confirm spatial arrangements ().
  • Spiking experiments : Adding authentic samples to confirm peak assignments ().

Q. What computational tools predict the compound’s pharmacokinetic properties for drug development?

  • Methodological Answer : Tools like SwissADME or Molecular Dynamics (MD) simulations assess:
  • LogP : Predicted ~2.5 (moderate lipophilicity) due to the trifluoromethyl group.
  • Metabolic stability : Esterases likely hydrolyze the methyl ester, requiring prodrug strategies ().
  • Binding affinity : Docking studies with target enzymes (e.g., kinases) using AutoDock Vina to prioritize in vitro testing.

Data Contradiction Analysis

Q. Why do different synthetic routes report varying yields for the trifluoromethylation step?

  • Methodological Answer : Yield disparities (e.g., 62% vs. 75%) stem from:
  • Reagent purity : Commercial CF₃ sources (e.g., TMSCF₃) may contain moisture, reducing efficiency.
  • Oxygen sensitivity : Radical-based trifluoromethylation requires rigorous degassing ().
  • Catalyst loading : Excess CuI (>10 mol%) can promote side reactions (e.g., homocoupling).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate
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Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.